![molecular formula C11H15ClF3N3 B2857461 N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine CAS No. 338406-19-2](/img/structure/B2857461.png)
N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1,N2,N2-trimethyl-1,2-ethanediamine and its derivatives are pivotal in the synthesis and characterization of various compounds, demonstrating a wide range of applications in chemical research. For instance, its role in synthesizing mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands showcases its importance in developing compounds with potential magnetic properties. Such complexes have been thoroughly analyzed through X-ray diffraction studies and high-field electron paramagnetic resonance spectra to understand their geometric and electronic structures better (Hureau et al., 2008). Moreover, the compound has facilitated the creation of novel cadmium-organic frameworks, highlighting its utility in the formation of intricate metal-organic structures with potential applications in catalysis, gas storage, and separation (Almeida Paz & Klinowski, 2004).
Chemical Reactions and Mechanisms
Research into the chemical reactivity of derivatives related to N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1,N2,N2-trimethyl-1,2-ethanediamine has provided insights into novel reaction pathways and mechanisms. For example, the exploration of chemosensitive chlorophyll derivatives for the optical detection of amines demonstrates the potential of these compounds in developing sensitive and selective chemical sensors (Tamiaki et al., 2013). Additionally, studies on the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine highlight its significance in the production of pesticides, underlining the compound's versatility in synthesizing agriculturally important chemicals (Lu Xin-xin, 2006).
Molecular Imaging and Radiolabeling
The compound's derivatives play a crucial role in molecular imaging and radiolabeling, particularly in the synthesis of precursors for positron emission tomography (PET) imaging probes. For instance, the preparation and X-ray determination of a precursor for synthesizing 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate ([18F]FPyTFP) exemplify its application in enhancing the radiolabeling of peptides, a critical process in developing PET imaging probes for diagnostic purposes in nuclear medicine (Davis & Fettinger, 2018).
Advanced Materials
Additionally, N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1,N2,N2-trimethyl-1,2-ethanediamine derivatives are instrumental in the development of advanced materials. For instance, their use in synthesizing radical cation salts containing poly(beta-diketonate) rare earth complexes opens up new avenues for creating materials with unique photoluminescent and magnetic properties, promising for optoelectronic applications and data storage (Pointillart et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClF3N3/c1-17(2)4-5-18(3)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCBTPGETBQAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

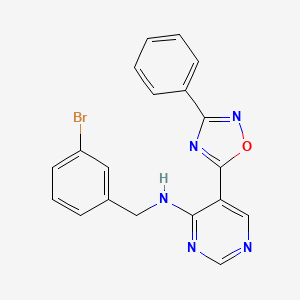
![N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2857381.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)
![2-[(Oxolan-3-yl)methoxy]acetonitrile](/img/structure/B2857387.png)
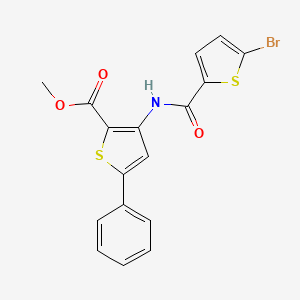
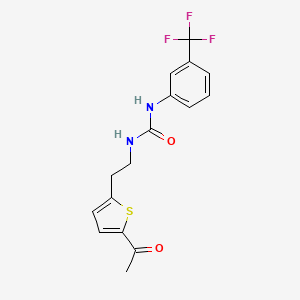
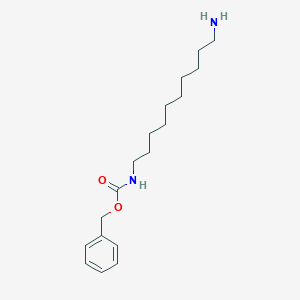
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)
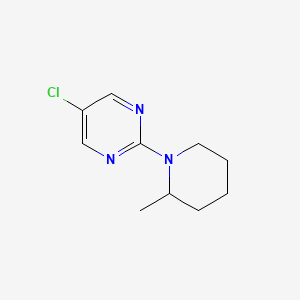

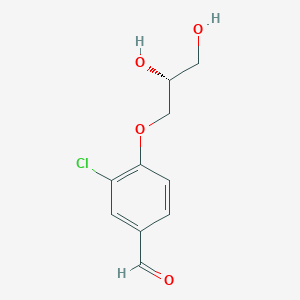
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)